molecular formula C17H10ClN3O2 B11260002 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B11260002
M. Wt: 323.7 g/mol
InChI Key: IWHKZJQFUHNIOW-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a quinoline core, which is fused with an oxadiazole ring and substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 2-cyanobenzaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring. The quinoline core can be introduced through subsequent reactions involving appropriate quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: The compound can be used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the quinoline core.

    3-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the quinoline core.

    4-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the quinoline core.

Uniqueness

The uniqueness of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combined structural features of the quinoline and oxadiazole rings, along with the chlorophenyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one

InChI

InChI=1S/C17H10ClN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22)

InChI Key

IWHKZJQFUHNIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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